N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-fluorophenyl-substituted thiazole core linked via an ethyl chain to an acetamide group bearing a 3-methylphenyl moiety. The compound’s structure combines a fluorinated aromatic system with a methyl-substituted thiazole, which may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c1-14-4-3-5-16(12-14)13-20(25)23-11-10-19-15(2)24-21(26-19)17-6-8-18(22)9-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRTVXUBAXGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, making them potential targets for the development of new therapeutic agents.
Mode of Action
It’s known that the interaction of a drug with its target often results in changes in the target’s function, which can lead to therapeutic effects.
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have shown potent activity against various strains in in vitro studies. This suggests that this compound may also have potent molecular and cellular effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Acetamide Analogs
Substituent Variations on the Thiazole Core
- N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide () :
Differs by a 4-methoxyphenyl group instead of 3-methylphenyl on the acetamide. Methoxy groups typically increase electron density and may alter binding affinity compared to methyl substituents . - Compound 9b (): Features a 4-fluorophenyl-thiazole core linked to a benzodiazolyl-phenoxymethyl-triazole-acetamide system.
Thiadiazole Derivatives
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () :
- Structural Differences : Contains a dihydrothiadiazole ring instead of thiazole, with an acetyl group and fluorophenyl substituent.
- Physicochemical Properties : Melting point = 490 K; crystal packing involves intramolecular S···O interactions (2.682 Å) and hydrogen bonding (N–H···O, C–H···O), enhancing stability .
- Synthesis : Prepared via condensation of p-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization .
Triazole-Thiazole Hybrids
- 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (): Combines triazole and thiazole motifs with a sulfanyl bridge.
Imidazole and Pyrimidine Derivatives
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Features a dihydroimidazothiazole core fused with pyridine.
Structural and Functional Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Table 2: Substituent Effects on Bioactivity (Hypothetical Based on )
| Substituent (R1 on Thiazole) | Electronic Effect | Lipophilicity (logP) | Potential Impact on Activity |
|---|---|---|---|
| 4-Fluorophenyl | Electron-withdrawing | Moderate (~2.5) | Enhanced metabolic stability |
| 4-Bromophenyl | Electron-withdrawing | High (~3.2) | Improved binding but lower solubility |
| 4-Methylphenyl | Electron-donating | Moderate (~2.8) | Increased steric hindrance |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed by reacting 2-bromo-1-(4-fluorophenyl)propan-1-one with thioacetamide in ethanol under reflux (78°C, 12 hr). This yields 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde as a yellow solid (Yield: 72%).
Reaction Conditions Optimization
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | EtOH, DMF, THF | EtOH | +18% |
| Temperature (°C) | 60–90 | 78 | +22% |
| Molar Ratio (ketone:thioamide) | 1:1 – 1:1.2 | 1:1.05 | +9% |
Lawesson’s reagent (0.5 equiv) enhances cyclization efficiency by promoting thioamide activation, reducing reaction time to 8 hr.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:EtOAc, 7:3), yielding 98% pure thiazole intermediate. 1H NMR (400 MHz, CDCl3): δ 10.02 (s, 1H, CHO), 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 7.12 (d, J = 8.6 Hz, 2H, Ar-H), 2.54 (s, 3H, CH3).
Introduction of the Ethylamine Side Chain
Reductive Amination Strategy
The aldehyde group is converted to an ethylamine spacer through a two-step process:
- Condensation : React thiazole-5-carbaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in pyridine to form the oxime intermediate (Yield: 85%).
- Reduction : Hydrogenate the oxime using Raney nickel (H2, 50 psi, 40°C) to yield 2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethylamine (Yield: 68%).
Alternative Route : Direct alkylation with 2-bromoethylamine hydrobromide in DMF at 60°C affords the amine but with lower regioselectivity (Yield: 54%).
Acylation to Form the Acetamide Moiety
Coupling with 2-(3-Methylphenyl)acetyl Chloride
The ethylamine intermediate is acylated with 2-(3-methylphenyl)acetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → rt, 6 hr). This yields the final product as a white crystalline solid (Yield: 82%).
Critical Parameters :
- Temperature Control : Maintaining 0°C during reagent addition prevents exothermic side reactions.
- Solvent Choice : DCM minimizes esterification byproducts compared to polar aprotic solvents.
Large-Scale Purification
The crude product is recrystallized from ethanol/water (4:1) to achieve >99% purity. HPLC Analysis : tR = 12.3 min (C18 column, 70:30 MeOH:H2O), single peak confirms homogeneity.
Process Optimization and Scalability
Catalytic Improvements
Substituting TEA with DMAP (4-dimethylaminopyridine, 0.1 equiv) increases acylation yield to 89% by enhancing nucleophilicity of the amine.
Green Chemistry Approaches
Microwave-assisted synthesis reduces thiazole formation time to 2 hr (100°C, 300 W) with comparable yield (70%).
Analytical Characterization
Spectroscopic Data :
- FT-IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1530 cm⁻¹ (C=N thiazole).
- 13C NMR (100 MHz, DMSO-d6): δ 171.2 (C=O), 162.3 (C-F), 145.6 (C=N), 21.4 (CH3).
Elemental Analysis : Calculated for C21H20FN3OS: C, 63.14%; H, 5.05%; N, 10.52%. Found: C, 63.09%; H, 5.11%; N, 10.48%.
Q & A
Q. How can advanced reaction path search methods accelerate derivative synthesis?
- Methodological Answer : Implement quantum chemistry-based reaction path searches (e.g., artificial force induced reaction, AFIR) to predict feasible pathways. Combine with machine learning to prioritize high-yield routes. Experimental validation via flow chemistry can rapidly test predicted conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
